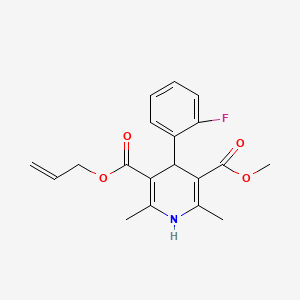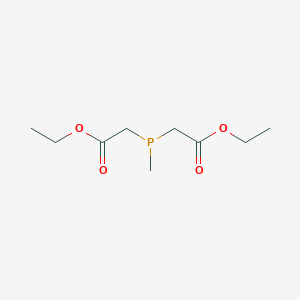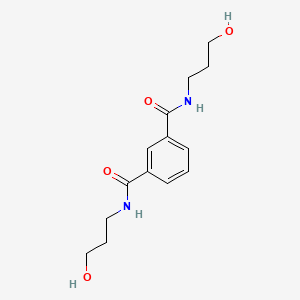
Dysprosium--palladium (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dysprosium–palladium (1/1) is an intermetallic compound formed by the combination of dysprosium and palladium in a 1:1 ratio. Dysprosium is a rare-earth element known for its high magnetic strength and thermal neutron absorption cross-section, while palladium is a transition metal renowned for its catalytic properties and resistance to corrosion. The unique properties of this compound make it of significant interest in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of dysprosium–palladium (1/1) typically involves the direct combination of dysprosium and palladium metals. The metals are heated together in a vacuum or inert atmosphere to prevent oxidation. The reaction is usually carried out at high temperatures to ensure complete alloying of the metals.
Industrial Production Methods: In industrial settings, the production of dysprosium–palladium (1/1) may involve advanced metallurgical techniques such as arc melting or induction melting. These methods ensure uniform mixing and alloying of the metals. The resulting alloy is then cooled and processed into the desired form, such as ingots or powders, for further use.
Types of Reactions:
Oxidation: Dysprosium–palladium (1/1) can undergo oxidation reactions, especially when exposed to air or moisture. The dysprosium component is particularly prone to forming oxides.
Reduction: The compound can be reduced back to its metallic form using strong reducing agents.
Substitution: Dysprosium–palladium (1/1) can participate in substitution reactions where one of the metals is replaced by another element.
Common Reagents and Conditions:
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or other reducing agents at high temperatures.
Substitution: Various metal salts or complexes in solution.
Major Products Formed:
Oxidation: Dysprosium oxide and palladium oxide.
Reduction: Metallic dysprosium and palladium.
Substitution: New intermetallic compounds depending on the substituting element.
Aplicaciones Científicas De Investigación
Dysprosium–palladium (1/1) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various chemical reactions due to the catalytic properties of palladium.
Biology: Investigated for potential use in biomedical applications, such as imaging and drug delivery, due to its unique magnetic properties.
Medicine: Explored for use in magnetic resonance imaging (MRI) contrast agents and targeted cancer therapies.
Industry: Utilized in the production of high-performance magnets, electronic components, and hydrogen storage materials.
Mecanismo De Acción
The mechanism by which dysprosium–palladium (1/1) exerts its effects depends on its application:
Catalysis: Palladium atoms provide active sites for catalytic reactions, facilitating the conversion of reactants to products.
Magnetic Applications: Dysprosium’s high magnetic strength enhances the magnetic properties of the compound, making it useful in various magnetic applications.
Biomedical Applications: The compound’s unique properties allow it to interact with biological molecules and cells, enabling targeted imaging and therapy.
Comparación Con Compuestos Similares
Dysprosium–nickel (1/1): Another intermetallic compound with similar magnetic properties but different catalytic behavior.
Dysprosium–cobalt (1/1): Known for its high magnetic strength and use in permanent magnets.
Palladium–silver (1/1): Exhibits excellent catalytic properties but lacks the magnetic strength of dysprosium–palladium (1/1).
Uniqueness: Dysprosium–palladium (1/1) stands out due to its combination of high magnetic strength and catalytic properties. This dual functionality makes it particularly valuable in applications requiring both magnetic and catalytic capabilities.
Propiedades
Número CAS |
39293-46-4 |
|---|---|
Fórmula molecular |
DyPd |
Peso molecular |
268.92 g/mol |
Nombre IUPAC |
dysprosium;palladium |
InChI |
InChI=1S/Dy.Pd |
Clave InChI |
PUIUEYOQKIWYHW-UHFFFAOYSA-N |
SMILES canónico |
[Pd].[Dy] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


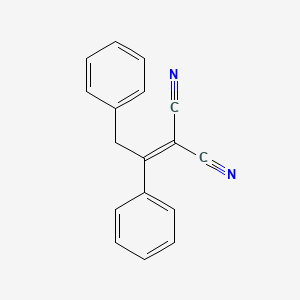
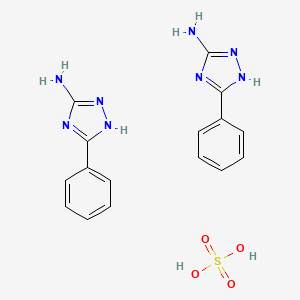
![3a,4,4a,5,8,8a,9,9a-Octahydro-1H-4,9-methanocyclopenta[b]naphthalene](/img/structure/B14659481.png)
![Ethyl 4-[(4-octoxyphenyl)methylideneamino]benzoate](/img/structure/B14659485.png)
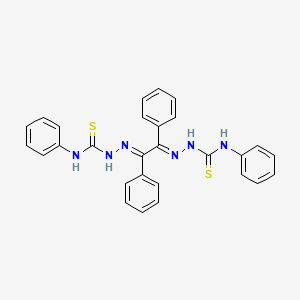

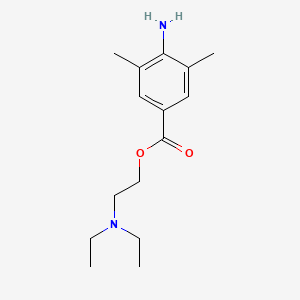
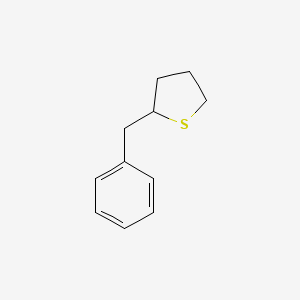
![1,1-Dimethyl-3-[2-(trimethylsilyl)ethyl]-2,3-dihydro-1H-silole](/img/structure/B14659505.png)


